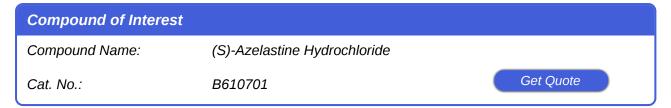


(S)-Azelastine Hydrochloride: A Technical Overview of Receptor Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of **(S)**-**Azelastine Hydrochloride**. Azelastine, a second-generation antihistamine, is a phthalazinone derivative recognized for its potent and selective antagonism of the histamine H1 receptor.[1][2] While administered clinically as a racemic mixture, in vitro studies have indicated no significant difference in the pharmacological activity between its (R)- and (S)-enantiomers.[1][3][4] This document consolidates available quantitative binding data, details common experimental methodologies, and illustrates the key signaling pathways involved.

Receptor Binding Affinity Profile

(S)-Azelastine Hydrochloride's primary mechanism of action is its high-affinity binding to the histamine H1 receptor.[1] Its binding affinity is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[5] The following table summarizes the available quantitative data for racemic azelastine, which is considered representative of the (S)-enantiomer's activity. The data highlights a strong selectivity for the H1 receptor over other receptors it has been tested against.



Receptor Target	Ligand	Assay Type	Value (Ki)	Value (-log[M])
Human Histamine H1 Receptor	Azelastine	Radioligand Binding	~6.76 nM	8.17
Human 5-HT2B Receptor	Azelastine	Radioligand Binding	~20 nM	7.70
Human Alpha-1A Adrenergic Receptor	Azelastine	Radioligand Binding	~50 nM	7.30
Human Alpha-1B Adrenergic Receptor	Azelastine	Radioligand Binding	~50 nM	7.30
Human Histamine H3 Receptor	Azelastine	Radioligand Binding	~148 nM	6.83
Human 5-HT2C Receptor	Azelastine	Radioligand Binding	~501 nM	6.30
Data sourced from Drug Central.[4]				

In functional assays, such as those measuring intracellular calcium mobilization in CHO-K1 cells stably expressing the human H1 receptor, azelastine has demonstrated an IC50 of 273 nM after a 2.5-minute pre-incubation period.[6]

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through competitive radioligand binding assays. Below is a representative protocol for assessing the binding of **(S)-Azelastine Hydrochloride** to the histamine H1 receptor.



Competitive Radioligand Binding Assay for H1 Receptor

- 1. Membrane Preparation:
- Membranes are prepared from human lung tissue or a cell line stably expressing the human H1 receptor (e.g., Chinese Hamster Ovary cells).[7][8]
- The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
- The homogenate undergoes centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.
- Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
- 2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in sequence:
 - The membrane preparation (e.g., 50-120 μg of protein for tissue membranes).
 - A solution of (S)-Azelastine Hydrochloride at varying concentrations (the "competitor").
 For the determination of non-specific binding, a high concentration of an unlabeled H1 antagonist is used.
 - A fixed concentration of a radiolabeled H1 receptor antagonist, such as [3H]pyrilamine (the "radioligand").[8]
- The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
- 3. Separation and Detection:

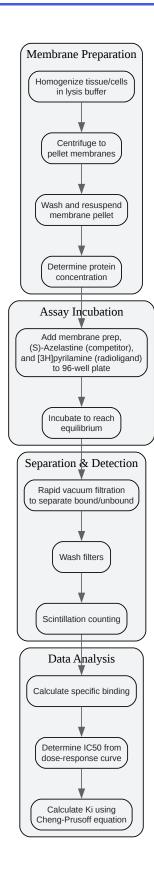
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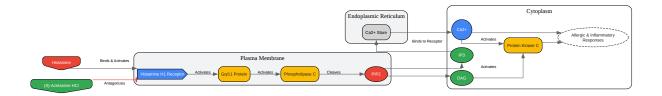


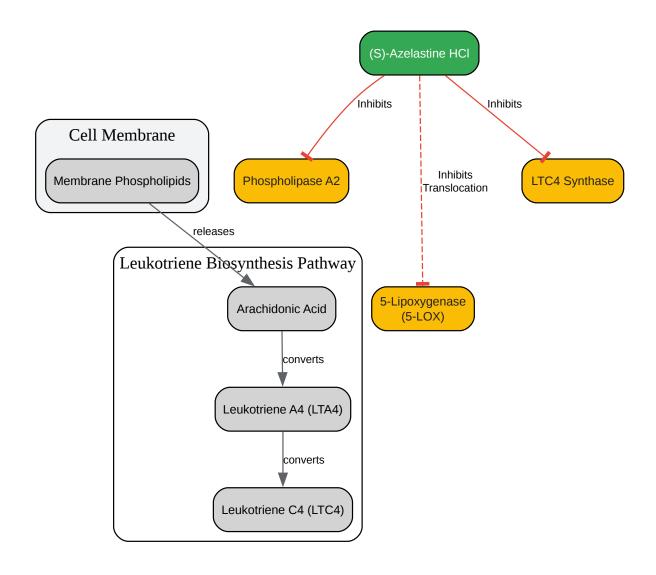
- The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- The filters are then dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
- 4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of **(S)-Azelastine Hydrochloride**.
- The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of (S)-Azelastine Hydrochloride that inhibits 50% of the specific binding of the radioligand.
- The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.













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